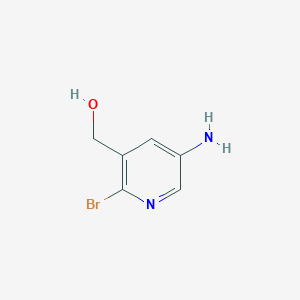
(5-Amino-2-bromopyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-bromopyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
Chemistry: (5-Amino-2-bromopyridin-3-yl)methanol is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also utilized in the manufacture of electronic materials and as a precursor for specialty chemicals.
Mecanismo De Acción
Mode of Action
The mode of action of 5-Amino-2-bromopyridine-3-methanol involves its interaction with its targets, leading to various biochemical changes. The bromine atom in the compound can participate in various organic transformation reactions, making it highly reactive . It can act as an electrophile in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles, such as organoboron compounds or acetylenes, to generate coupled products .
Result of Action
The molecular and cellular effects of 5-Amino-2-bromopyridine-3-methanol’s action would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromopyridine-3-methanol. Factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Amino-2-bromopyridine-3-methanol are not fully understood as of my knowledge cutoff in 2021. Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the nitrogen atom in the pyridine ring, which can act as a nucleophile or a base .
Cellular Effects
Pyridine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
As of 2021, there is limited information available on the changes in the effects of 5-Amino-2-bromopyridine-3-methanol over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
As of 2021, there is limited information available on how the effects of 5-Amino-2-bromopyridine-3-methanol vary with different dosages in animal models .
Transport and Distribution
As of 2021, there is limited information available on how 5-Amino-2-bromopyridine-3-methanol is transported and distributed within cells and tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-bromopyridin-3-yl)methanol typically involves the bromination of 3-hydroxypyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Amino-2-bromopyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed:
Oxidation: Formation of 5-amino-2-bromopyridine-3-carboxylic acid.
Reduction: Formation of 5-amino-2-bromopyridin-3-ylmethane.
Substitution: Formation of various substituted pyridine derivatives.
Comparación Con Compuestos Similares
- (2-Amino-5-bromopyridin-3-yl)methanol
- (3-Amino-5-bromopyridin-2-yl)methanol
Comparison: While (5-Amino-2-bromopyridin-3-yl)methanol shares structural similarities with these compounds, it is unique in its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(5-amino-2-bromopyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPOVDFPFWNDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
![1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2946615.png)
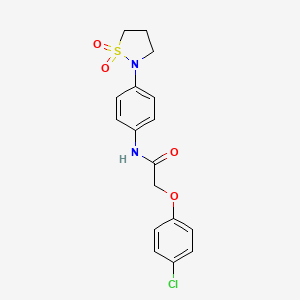
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

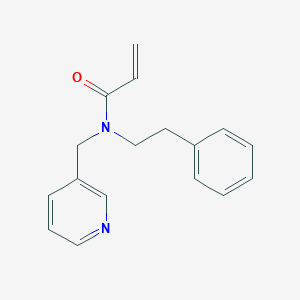
![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
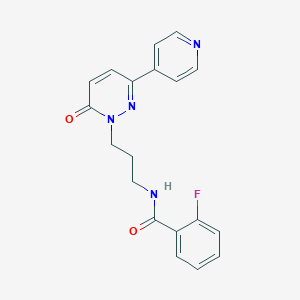
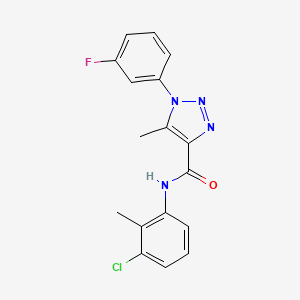
![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)
